![molecular formula C22H21N5O2S B2993884 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1797951-74-6](/img/structure/B2993884.png)

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

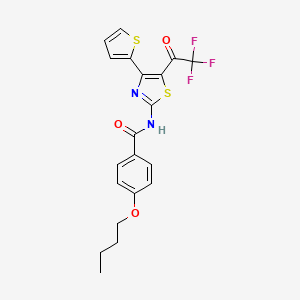

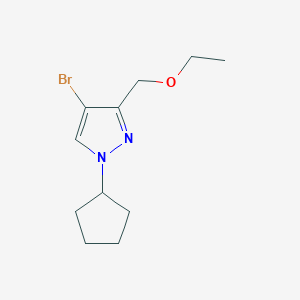

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, and a 2-cyanophenyl group. These groups are connected by an oxalamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxalamide moiety. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Orexin Receptor Mechanisms in Compulsive Eating

A study by Piccoli et al. (2012) explored the role of orexin receptors in compulsive eating behavior, using various orexin receptor antagonists to understand their effects on binge eating in female rats. This research might imply the potential for structurally similar compounds to be investigated for their effects on feeding behavior, arousal, stress, and possibly drug abuse (Piccoli et al., 2012).

Cannabinoid Receptor Interaction

Research by Shim et al. (2002) focused on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor, using computational methods to analyze the conformational and binding characteristics of these compounds. This study suggests a framework for understanding how similar compounds might interact with cannabinoid receptors, potentially contributing to the development of treatments for disorders related to cannabinoid system dysfunction (Shim et al., 2002).

Metabolism of Orexin Receptor Antagonists

Renzulli et al. (2011) detailed the metabolism of an orexin receptor antagonist, highlighting the pathways through which these compounds are metabolized in humans. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, indicating a research area where structurally related compounds might be applied (Renzulli et al., 2011).

Antihistaminic Activity

The work by Janssens et al. (1985) on the synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines offers insights into the design and pharmacological evaluation of compounds for potential antihistamine properties. This research avenue could be relevant for compounds with similar structural features, aiming to alleviate symptoms of allergic reactions (Janssens et al., 1985).

Antibacterial Study

Khalid et al. (2016) synthesized and evaluated the antibacterial activity of N-substituted derivatives of a specific oxadiazole compound. The study highlights the potential of structurally related compounds to act as antibacterial agents, which could be explored for the development of new antibiotics or disinfectants (Khalid et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The affected biochemical pathway is the arachidonic acid pathway . The suppression of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain sensation .

Result of Action

The suppression of COX enzymes by this compound leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This results in the inhibition of inflammation and pain sensation . In fact, some derivatives of this compound have shown significant anti-inflammatory activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c23-13-16-5-1-2-6-17(16)25-21(29)20(28)24-14-15-9-11-27(12-10-15)22-26-18-7-3-4-8-19(18)30-22/h1-8,15H,9-12,14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBNPSTYBDODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)

![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)

![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)

![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)

![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)

![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)

![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)